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Compound of Interest

Compound Name: Josiphos SL-J418-2

Cat. No.: B12059103

Get Quote

Executive Summary
Josiphos SL-J418-2 (CAS: 849924-48-7) represents a highly specialized evolution of the

privileged ferrocenyl-diphosphine ligand class. Unlike the "workhorse" Josiphos ligands (e.g.,

SL-J002), SL-J418-2 incorporates electron-rich bis(4-methoxy-3,5-dimethylphenyl) groups on

the ferrocene backbone and bulky di(3,5-xylyl) groups on the side chain.[1]

This unique electronic and steric architecture makes it exceptionally effective for the

asymmetric hydrogenation of sterically demanding imines and enamides, particularly those that

are recalcitrant to standard ligand systems due to electronic deactivation or steric crowding.

This guide details the mechanistic rationale, handling protocols, and application workflows for

synthesizing chiral amines using SL-J418-2.

Ligand Profile & Mechanistic Rationale
Chemical Identity[1][2][3][4][5]

Trade Name: Josiphos SL-J418-2[1][2][3][4][5]

Chemical Name: (S)-1-{(R)-2-[Bis(4-methoxy-3,5-

dimethylphenyl)phosphino]ferrocenyl}ethyldi(3,5-xylyl)phosphine[1][2][3][6]
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CAS Number: 849924-48-7[1][2][3][4][6][7][8]

Stereochemistry: (S, R) (Chiral carbon S, Planar chiral R)[1]

Molecular Weight: 754.70 g/mol [1][4][6]

Structural Advantages
The efficacy of SL-J418-2 stems from two critical modifications to the standard Josiphos

scaffold:

Electronic Tuning (The "Power" Quadrant): The phosphine attached to the ferrocene ring

bears 4-methoxy-3,5-dimethylphenyl groups.[1][3][9][6][7] The methoxy group is strongly

electron-donating (via resonance), increasing the basicity of the phosphorus. This enhances

the stability of the metal-hydride species during the catalytic cycle, which is crucial for difficult

hydrogenations.

Steric Bulk (The "Selectivity" Quadrant): The side-chain phosphine bears 3,5-xylyl groups.[3]

[9][7] These increase the steric demand of the chiral pocket, effectively "locking" the

substrate in a specific pro-chiral orientation, thereby maximizing enantiomeric excess (ee).

Josiphos Scaffold
(Ferrocene Backbone)

P(Aryl)2 on Cp Ring
(Bis(4-methoxy-3,5-dimethylphenyl))

P(Aryl)2 on Ethyl Arm
(Di-3,5-xylyl)

Electronic Effect:
Increased Electron Density

Stabilizes Oxidative Addition

Steric Effect:
3,5-Methyls create
tight chiral pocket

Outcome:
High TON/TOF on

Sterically Hindered Imines
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Figure 1: Structural-Activity Relationship of SL-J418-2. The combination of electron-rich and

sterically bulky groups defines its reactivity profile.[1]

Core Applications
Asymmetric Hydrogenation of Enamides
Enamides are the most reliable precursors for chiral amines. SL-J418-2 is particularly suited for

-substituted enamides where the substituent creates significant steric clash.[1]

Catalyst Precursor: [Rh(cod)2]BF4 or [Rh(nbd)2]BF4.[1]

Solvent System: MeOH or TFE (Trifluoroethanol) often boosts activity.

Typical Conditions: 5–20 bar H2, 25°C.

Asymmetric Hydrogenation of Imines
Direct hydrogenation of imines is more challenging due to catalyst poisoning by the resulting

amine. The electron-rich nature of SL-J418-2 helps the metal center resist deactivation.[1]

Catalyst Precursor: [Ir(cod)Cl]2 (often with I2 or acid additive).

Substrates: Cyclic imines (e.g., dihydroisoquinolines) and acyclic N-aryl imines.

Typical Conditions: 20–80 bar H2, Additives (AcOH, I2).

Detailed Experimental Protocols
Preparation of the Active Catalyst (In-Situ)
Note: While isolated complexes can be used, in-situ preparation is standard and efficient.[1]

Materials:

Precursor: [Rh(cod)2]BF4 (for enamides) or [Ir(cod)Cl]2 (for imines).[1]
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Ligand: Josiphos SL-J418-2 (CAS 849924-48-7).[1][2][3][4]

Solvent: Degassed MeOH or CH2Cl2.

Protocol:

Weighing: In a glovebox (N2 atmosphere), weigh 1.0 equivalent of Metal Precursor and 1.1

equivalents of SL-J418-2.

Why 1.1 eq? A slight excess ensures complete complexation of the metal, preventing non-

selective background reaction by free metal.

Mixing: Dissolve both in the minimum amount of degassed solvent (e.g., 2 mL for 0.01 mmol

scale).

Complexation: Stir at room temperature for 15–30 minutes. The solution should change color

(typically orange to deep red/brown), indicating active complex formation.

General Hydrogenation Procedure (Enamides)
Step-by-Step Workflow:

Substrate Preparation: Dissolve the enamide substrate (1.0 mmol) in degassed MeOH (5

mL).

Concentration: 0.1 M to 0.5 M is typical. Too dilute reduces rate; too concentrated may

precipitate product.

Catalyst Addition: Add the pre-formed catalyst solution (S/C ratio 100:1 to 1000:1).

Autoclave Loading: Transfer the mixture to a high-pressure steel autoclave or a glass

pressure reactor (if <10 bar).

Purging: Seal the reactor. Purge with Nitrogen (3x 5 bar) then Hydrogen (3x 5 bar) to remove

all oxygen.

Critical: Oxygen is a poison for phosphine ligands.
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Reaction: Pressurize to desired H2 pressure (e.g., 10 bar). Stir vigorously (1000 rpm) to

eliminate mass-transfer limitations.

Work-up: After reaction time (usually 2–12 h), vent H2 carefully. Concentrate the solvent.

Analysis: Determine conversion by NMR and enantiomeric excess (ee) by Chiral HPLC/GC.

Quantitative Data Summary (Representative)
Substrate
Class

Metal
Precursor

Pressure
(bar)

Solvent Additive
Typical ee
(%)

-

Dehydroamin

o Acids

[Rh(cod)2]BF

4
5-10 MeOH None >99%

-Branched

Enamides

[Rh(nbd)2]BF

4
10-20 TFE/MeOH None 95-98%

Cyclic Imines [Ir(cod)Cl]2 50-80 Toluene I2 / AcOH 90-96%

Acyclic N-Aryl

Imines
[Ir(cod)Cl]2 80-100 CH2Cl2 I2 85-92%

Process Workflow Diagram

Start:
Glovebox / Inert Atm

Catalyst Prep:
Metal + SL-J418-2

(Stir 30 min)

Substrate Prep:
Dissolve in MeOH/TFE

Load Autoclave:
Combine Solutions

Purge Cycles:
3x N2 -> 3x H2

Reaction:
High Pressure H2
High Stirring Rate

Analysis:
Vent -> Conc -> HPLC

Click to download full resolution via product page

Figure 2: Standard Operating Procedure for Josiphos-catalyzed Asymmetric Hydrogenation.
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Troubleshooting & Optimization
Low Conversion:

Purity Check: Ensure substrate is free of halides or sulfur (catalyst poisons).

Pressure: Increase H2 pressure (up to 50-100 bar for imines).

Solvent: Switch to Trifluoroethanol (TFE). TFE stabilizes cationic metal intermediates and

can drastically increase TOF.

Low Enantioselectivity:

Temperature: Lower the temperature (e.g., to 0°C or -10°C).

Counter-ion: For Rh, switch from BF4- to BARF- (non-coordinating anion) to tighten the

ion pair.[1]

Ligand Check: Verify you are using SL-J418-2 (S,R) vs SL-J418-1 (R,S) if the wrong

enantiomer is produced.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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